Biocytinhydrazid

Übersicht

Beschreibung

Biocytin hydrazide is a derivative of biotin, a water-soluble vitamin that plays a crucial role in various metabolic processes. This compound is particularly valuable in biochemical research due to its ability to form stable conjugates with aldehydes and ketones. Biocytin hydrazide is commonly used as a cellular tracer and in protein labeling applications .

Wissenschaftliche Forschungsanwendungen

Biocytinhydrazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bildung stabiler Hydrazonbindungen mit Aldehyd- und Ketongruppen. Diese Reaktion wird durch das Vorhandensein der Hydrazidgruppe erleichtert, die mit Carbonylverbindungen reagiert, um eine Hydrazonbindung zu bilden. Die resultierenden biotinilierten Produkte können dann mit Avidin- oder Streptavidin-basierten Tests detektiert werden, was die präzise Identifizierung und Quantifizierung von Zielmolekülen ermöglicht .

Wirkmechanismus

Target of Action

Biocytin hydrazide is primarily used to label glycoconjugates , which are proteins that have been glycosylated . The compound’s primary targets are the carbohydrate groups that have been oxidized to form aldehydes . These groups are found on glycoproteins and other carbohydrate-containing compounds .

Mode of Action

Biocytin hydrazide interacts with its targets through a two-step process. First, the vicinal diols on glycoproteins at the cell surface are oxidized. Then, the aldehyde byproducts of this oxidation reaction react with biocytin hydrazide . The hydrazide group in the compound reacts with carbonyls (aldehydes and ketones), resulting in a hydrazone linkage .

Biochemical Pathways

The biochemical pathway involved in the action of biocytin hydrazide is the glycosylation of proteins. Glycosylation is a post-translational modification where a carbohydrate is covalently attached to a target protein. When these glycosylated proteins are oxidized, they can react with biocytin hydrazide, leading to the labeling of the proteins .

Pharmacokinetics

It is known that the compound is water-soluble , which suggests that it could be readily absorbed and distributed in aqueous biological environments.

Result of Action

The result of biocytin hydrazide’s action is the biotinylation of glycoproteins . This allows for the detection and analysis of these proteins using avidin-biotin technology .

Action Environment

The action of biocytin hydrazide is influenced by the pH of the environment. The compound reacts with carbonyls most efficiently in amine-free, near-neutral conditions (pH 6.5-7.5) . Additionally, the presence of primary amine-containing buffers in the oxidation and biotinylation steps can react with aldehydes and quench the reaction with hydrazides .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Biocytin hydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be introduced into cells via micro-injection . The linking arm of biocytin hydrazide enables easier binding to avidin/sterptavidin in ELISA .

Cellular Effects

Biocytin hydrazide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of biocytin hydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Biocytinhydrazid wird durch die Reaktion von Biocytin mit Hydrazin synthetisiert. Der Prozess beinhaltet die Bildung einer Hydrazidbindung zwischen dem Biotin-Molekül und dem Hydrazin-Molekül. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei Lösungsmittel wie Dimethylsulfoxid (DMSO) verwendet werden, um die Reaktion zu erleichtern .

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von this compound die großtechnische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie ist unerlässlich, um alle Verunreinigungen zu entfernen und die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: Biocytinhydrazid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln reagieren, um Aldehyd- oder Ketonderivate zu bilden.

Reduktion: this compound kann zu stabilen Amin-Derivaten reduziert werden.

Substitution: Die Hydrazidgruppe kann an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen resultierenden Produkte sind biotinilierte Proteine und andere Biopolymere, die in verschiedenen biochemischen Tests und Forschungsanwendungen wertvoll sind .

Vergleich Mit ähnlichen Verbindungen

Biocytinhydrazid ist einzigartig in seiner Fähigkeit, stabile Konjugate mit Aldehyden und Ketonen zu bilden, was es für Biotinylierungsanwendungen sehr wertvoll macht. Zu den ähnlichen Verbindungen gehören:

Biotinhydrazid: Ähnlich wie this compound, aber ohne den Lysin-Rest, wodurch es in bestimmten Anwendungen weniger vielseitig ist.

Desthiobiotinhydrazid: Ein Derivat von Biotin, dem das Schwefelatom fehlt, was zu einer geringeren Affinität für Avidin und Streptavidin im Vergleich zu this compound führt.

N-Hydroxysuccinimidyl-Biotin: Wird zur Biotinylierung von primären Aminen verwendet, reagiert jedoch nicht mit Aldehyden und Ketonen.

This compound zeichnet sich durch seine hohe Spezifität und Stabilität bei der Bildung von biotinilierten Konjugaten aus, was es zu einer bevorzugten Wahl für viele biochemische und Forschungsanwendungen macht .

Eigenschaften

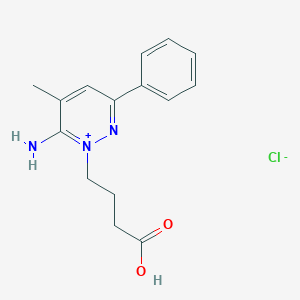

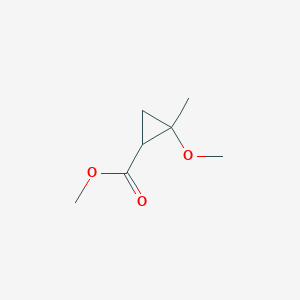

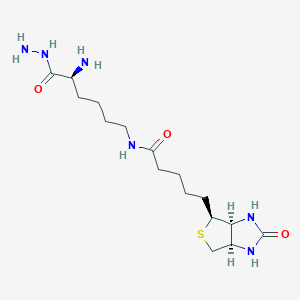

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(5S)-5-amino-6-hydrazinyl-6-oxohexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXHTPJCSHZYFJ-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)NN)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145482 | |

| Record name | Biocytin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102743-85-1 | |

| Record name | Biocytin hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102743851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biocytin hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Biocytin hydrazide primarily interacts with carbonyl groups, showing selectivity for aldehydes over ketones. This interaction is based on the reactivity of the hydrazide moiety with carbonyl groups, forming a stable hydrazone bond. [, , , ] While widely known for labeling carbohydrate moieties, specifically sialic acids and galactose, on glycoproteins, research indicates its ability to directly biotinylate peptides and proteins by reacting with the guanidino group of arginine's side chain, in addition to the N-terminal and lysine residues. [, ] This biotinylation allows for the subsequent capture and analysis of target molecules using avidin-biotin technology. [, ]

ANone: While the provided research papers don't explicitly state the molecular formula and weight, they can be easily found in chemical databases. Spectroscopic data like NMR or IR spectra are not discussed in these research articles.

ANone: The research focuses on Biocytin Hydrazide's application in biological systems, primarily for labeling and purification purposes. Information regarding its stability under various conditions, such as different solvents, pH levels, or temperatures, is not discussed in detail within the provided abstracts. Similarly, specific details about material compatibility are not explicitly addressed.

A: Biocytin hydrazide serves as a useful tool for characterizing receptor proteins through its application in affinity cross-linking. [] A specific example is its use in studying the chitin elicitor binding protein (CEBiP). Researchers synthesized a biocytin hydrazide conjugate of N-acetylchitooctaose (GN8-Bio). This conjugate allowed for the detection of CEBiP in membrane preparations and facilitated its purification via avidin affinity chromatography. Further identification was achieved through LC-MALDI-MS/MS analysis after tryptic digestion. This method, utilizing biocytin hydrazide for affinity cross-linking, holds promise for purifying and identifying a range of plant receptor proteins. []

A: Yes, biocytin hydrazide has been successfully employed to investigate post-translational modifications in proteins, specifically the identification of a novel aspartyl aldehyde modification in the CP47 subunit of Photosystem II. [] By using biocytin hydrazide's affinity for carbonyl groups, researchers were able to tag and isolate a modified peptide, ultimately leading to the identification of a post-translationally modified aspartic acid residue. This highlights the utility of biocytin hydrazide in unraveling complex protein modifications. []

A: Biotinylated PEG/PAMA block copolymers, synthesized by incorporating biocytin hydrazide at the PEG chain end, have been successfully employed in constructing stable bionanoparticles. [] These copolymers, when combined with CdSe/ZnS nanoparticles (QD) in aqueous solutions, significantly improve dispersion stability, even in physiological saline conditions. This enhanced stability stems from the steric hindrance provided by the tethered biotin-PEG/PAMA chains on the QD surface. This approach shows potential for various biological applications, including immunohistochemistry. []

A: Biocytin hydrazide plays a crucial role in creating protein-resistant surfaces for biosensing applications, as demonstrated by its use in modifying self-assembled monolayers (SAMs) on gold surfaces. [] This method involves synthesizing oligo(ethylene glycol) (OEG)-linked alkanethiols with a terminal vicinal diol, which is subsequently converted to an aldehyde group. While the OEG layer provides initial protein resistance, the aldehyde groups, modified with biocytin hydrazide, enable the specific capture of streptavidin or the covalent attachment of biomolecules. This strategy using biocytin hydrazide is essential for developing highly specific and sensitive biosensors with minimal non-specific binding. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.